molecular formula C18H18N4O2S B2462831 (3-(Dimethylamino)phenyl)(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone CAS No. 1327231-75-3

(3-(Dimethylamino)phenyl)(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

Cat. No.: B2462831
CAS No.: 1327231-75-3
M. Wt: 354.43
InChI Key: CJCXNWHBFCHARL-UHFFFAOYSA-N
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Description

(3-(Dimethylamino)phenyl)(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a synthetic compound notable for its unique structure, which includes an azetidine ring, an oxadiazole group, and a thiophene ring. This compound is of particular interest in the fields of medicinal chemistry and materials science due to its potential pharmacological properties and ability to act as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Dimethylamino)phenyl)(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone typically involves multiple steps:

  • Formation of the oxadiazole ring: : This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

  • Incorporation of the thiophene ring: : Typically involves a coupling reaction between the oxadiazole and thiophene derivatives.

  • Formation of the azetidine ring: : This is usually done via azetidine ring-forming reactions, often using catalysts to facilitate the process.

  • Introduction of the dimethylamino group: : This step often involves a substitution reaction to add the dimethylamino functionality to the phenyl ring.

Industrial Production Methods

For industrial-scale production, the process needs to be optimized for yield and purity. This often involves:

  • Optimization of reaction conditions: : Temperature, pressure, and solvent choices are critical.

  • Use of catalytic systems: : Catalysts can significantly increase the efficiency of the synthesis.

  • Purification steps: : Techniques such as crystallization, distillation, and chromatography are used to ensure product purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, particularly at the thiophene ring.

  • Reduction: : Reduction reactions can occur at the oxadiazole or azetidine rings.

  • Substitution: : Substitution reactions are common, especially involving the dimethylamino group or the phenyl ring.

Common Reagents and Conditions

  • Oxidation Reagents: : Potassium permanganate, chromium trioxide.

  • Reduction Reagents: : Lithium aluminum hydride, sodium borohydride.

  • Substitution Reagents: : Halogenating agents, nucleophiles (e.g., alkyl halides, amines).

Major Products

  • Oxidation Products: : Sulfoxides or sulfones derived from the thiophene ring.

  • Reduction Products: : Reduced forms of the oxadiazole or azetidine rings.

  • Substitution Products: : Various substituted derivatives depending on the reacting nucleophiles.

Scientific Research Applications

Chemistry

  • Building Block: : Used as an intermediate in the synthesis of more complex molecules.

  • Functional Materials: : Its structural motifs make it suitable for designing novel materials with specific properties.

Biology

    Medicine

    • Therapeutic Potential: : Research into its effects on specific biological pathways for treating diseases.

    Industry

    • Material Science: : Used in the development of new polymers and materials with specific mechanical or electronic properties.

    Mechanism of Action

    The mechanism of action depends on the context of its use. In pharmacological applications:

    • Molecular Targets: : It may interact with enzymes, receptors, or ion channels.

    • Pathways: : It could modulate signaling pathways, affect gene expression, or alter cellular metabolism.

    Comparison with Similar Compounds

    Similar Compounds

    • (3-(Aminomethyl)phenyl)(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

    • (3-(Dimethylamino)phenyl)(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

    Highlighting Uniqueness

    • Unique Structural Motifs: : The presence of both an azetidine ring and an oxadiazole group in conjunction with the dimethylamino group is distinctive.

    • Specific Functional Groups: : This compound has unique chemical reactivity due to its functional groups, making it a valuable intermediate for various synthetic applications.

    Properties

    IUPAC Name

    [3-(dimethylamino)phenyl]-[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C18H18N4O2S/c1-21(2)14-6-3-5-12(9-14)18(23)22-10-13(11-22)17-19-16(20-24-17)15-7-4-8-25-15/h3-9,13H,10-11H2,1-2H3
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    CJCXNWHBFCHARL-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CN(C)C1=CC=CC(=C1)C(=O)N2CC(C2)C3=NC(=NO3)C4=CC=CS4
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C18H18N4O2S
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    354.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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